molecular formula C10H8ClNO B144245 1-Chloro-6-methoxyisoquinoline CAS No. 132997-77-4

1-Chloro-6-methoxyisoquinoline

Cat. No. B144245
Key on ui cas rn: 132997-77-4
M. Wt: 193.63 g/mol
InChI Key: UTZJYSXOFHCSGZ-UHFFFAOYSA-N
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Patent
US07132504B2

Procedure details

6-Methoxy-2H-isoquinolin-1-one in POCl3 was heated to gentle reflux for 3 h then evaporated in vacuo. The residue was poured into ice-water (20 mL) and neutralized to pH 10 with 10 M NaOH. Extracted with CHCl3. The organic layer was washed with brine, dried over MgSO4, filtered, evaporated. The residue was purified by flash chromatography (hexane-EtOAc) to afford a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[NH:8][CH:7]=[CH:6]2.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[CH:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CNC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into ice-water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
Extracted with CHCl3
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane-EtOAc)
CUSTOM
Type
CUSTOM
Details
to afford a white solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC2=CC(=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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